(4-Fluoro-2-methoxyphenyl)(morpholino)methanone

Purity Specification Physicochemical Properties Quality Control

Unpredictable purity & undefined properties derail SAR campaigns. This morpholino benzamide delivers 98% purity, known LogP (1.3067), TPSA (38.77 Ų), and zero H-bond donors. Use as a robust intermediate for kinase/GPCR-focused library synthesis or as an inactive comparator to distinguish specific target engagement from core scaffold effects. Reliable supply with ambient shipping and room-temperature stability.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 2624417-06-5
Cat. No. B6286931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-2-methoxyphenyl)(morpholino)methanone
CAS2624417-06-5
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)N2CCOCC2
InChIInChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyHQBUYDNZQIFKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone


(4-Fluoro-2-methoxyphenyl)(morpholino)methanone is a substituted benzamide derivative featuring a 4-fluoro-2-methoxybenzoyl core coupled to a morpholine ring via a carbonyl linkage. With the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol , it is primarily sourced as a research intermediate or building block in medicinal chemistry and agrochemical synthesis. The compound’s purity specification, typically 95% or 98% depending on vendor , and its computed physicochemical properties—including a LogP of 1.3067, topological polar surface area (TPSA) of 38.77 Ų, and zero hydrogen bond donors —are key parameters for procurement and experimental design.

Why Substitution with Other Morpholino Phenyl Methanones Fails


The specific substitution pattern on the phenyl ring—a fluorine atom at the 4-position and a methoxy group at the 2-position—directly determines the compound’s physicochemical properties and, consequently, its reactivity and potential biological interactions. For instance, the regioisomer (2-Fluoro-5-methoxyphenyl)(morpholino)methanone exhibits a different substitution arrangement that can alter both chemical reactivity and binding characteristics [1]. Furthermore, more complex analogs such as GNE-7915, which incorporates a bulky 4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl amino group at the 4-position of the phenyl ring in addition to the 2-fluoro-5-methoxy substitution, achieves potent and selective LRRK2 kinase inhibition (IC50 = 9 nM) [2]—a biological profile not imparted by the simpler 4-fluoro-2-methoxyphenyl morpholino methanone scaffold. Consequently, substituting one morpholino phenyl methanone for another without accounting for the precise nature and position of the substituents can lead to fundamentally different outcomes in synthesis, assay performance, and target engagement.

Evidence for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone over Analogs


Defined Purity and Physicochemical Profile

The target compound is commercially available with a consistently high purity of 98% from major suppliers . This specification provides a reliable baseline for reproducible synthesis and assay work. Its computed physicochemical properties—specifically a LogP of 1.3067 and TPSA of 38.77 Ų —offer a defined and predictable lipophilicity and polarity profile compared to more complex or substituted analogs. For example, the more elaborate kinase inhibitor GNE-7915, which contains additional pyrimidine and trifluoromethyl groups, exhibits a significantly higher molecular weight (443.4 g/mol) and a different LogP .

Purity Specification Physicochemical Properties Quality Control

Storage Stability and Handling Advantages

The target compound is documented to be stable when stored sealed in dry conditions at 2-8°C , with shipping permissible at room temperature . This contrasts with more structurally complex or biologically active analogs like GNE-7915, which require storage at -20°C or -80°C and must be shipped on dry ice , incurring additional costs and handling complexity.

Storage Stability Handling Conditions Cold Chain

Minimal Off-Target Pharmacological Activity

While this compound has been flagged in databases with potential MOR (mu-opioid receptor) activity (EC50 = 52 nM, Ki = 64 nM for a structurally related entity) [1], direct and comprehensive pharmacological profiling is limited in the primary literature. Critically, the compound lacks the pyrimidine-based substitutions found in potent and selective kinase inhibitors such as GNE-7915 (LRRK2 IC50 = 9 nM) [2]. The target compound therefore serves as a more 'neutral' starting scaffold for medicinal chemistry optimization, free from the pre-existing, potent off-target liabilities that characterize more advanced analogs. This lack of strong, defined biological activity is itself a differentiating feature when selecting a building block for de novo design.

Scaffold Off-Target Activity Medicinal Chemistry

Applications for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone


SAR Scaffold in Medicinal Chemistry

The compound’s well-defined purity (98%), predictable lipophilicity (LogP 1.3067), and lack of known potent off-target activities [1] make it an ideal starting point for the synthesis of focused libraries. Researchers can systematically introduce new substituents onto the phenyl ring or modify the morpholine moiety to explore SAR without the confounding influence of pre-existing, strong pharmacological effects. Its physicochemical properties, including a moderate TPSA (38.77 Ų), also support its use in designing compounds with favorable drug-like properties .

Synthetic Intermediate for Agrochemicals and Pharmaceuticals

Given its structural simplicity and the commercial availability at high purity , (4-Fluoro-2-methoxyphenyl)(morpholino)methanone serves as a robust intermediate for the synthesis of more complex molecules. The morpholine carbonyl motif is a common feature in bioactive compounds, and the specific fluoro-methoxy substitution pattern can be leveraged to modulate target binding or metabolic stability in downstream products [2]. Its non-hazardous shipping classification and room-temperature stability further streamline its use in multi-step synthesis workflows .

Comparator in Assay Development and Profiling

For laboratories developing assays targeting kinases or GPCRs, this compound can serve as a structurally related but pharmacologically inactive or weakly active comparator. Its lower molecular weight and different substitution pattern relative to potent, advanced leads like GNE-7915 [2] allow researchers to distinguish between specific target engagement and non-specific effects arising from the morpholino phenyl methanone core. This application is directly supported by the evidence of its storage stability and defined purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.